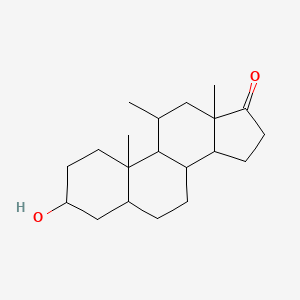
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine typically involves the reaction of 4,6-dimethylpyrimidine with 2,2,2-trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroethylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4,6-Dimethyl-pyrimidin-2-yl)thio-urea: A compound with a similar pyrimidine core but different functional groups.
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride: Another pyrimidine derivative with distinct structural features and applications.
Various pyrazole and pyrimidine derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine is unique due to its specific combination of the pyrimidine core and the trichloroethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
22126-08-5 |
|---|---|
分子式 |
C8H8Cl3N3 |
分子量 |
252.5 g/mol |
IUPAC名 |
(E)-2,2,2-trichloro-N-(4,6-dimethylpyrimidin-2-yl)ethanimine |
InChI |
InChI=1S/C8H8Cl3N3/c1-5-3-6(2)14-7(13-5)12-4-8(9,10)11/h3-4H,1-2H3/b12-4+ |
InChIキー |
UIZRYRAPSCFONI-UUILKARUSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C/C(Cl)(Cl)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)N=CC(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
